molecular formula C15H14F3N B15253208 [(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine

[(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine

Cat. No.: B15253208
M. Wt: 265.27 g/mol
InChI Key: NFDKKFCQYCEGHD-UHFFFAOYSA-N
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Description

[(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine (CAS Number: 1531870-35-5) is a fluorinated amine compound with a molecular formula of C 15 H 15 F 3 N and a molecular weight of 247.28 g/mol . This chemical serves as a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceutical candidates. The strategic incorporation of fluorine atoms into organic molecules is a well-established approach in drug design. Fluorine can significantly influence a compound's key properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets . As a trifluorinated structure, this amine is a prime intermediate for researchers developing new active compounds in therapeutic areas such as oncology, neurology, and infectious diseases . This product is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C15H14F3N

Molecular Weight

265.27 g/mol

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-1-(3-fluoro-4-methylphenyl)methanamine

InChI

InChI=1S/C15H14F3N/c1-10-2-3-11(6-14(10)17)8-19-9-12-4-5-13(16)15(18)7-12/h2-7,19H,8-9H2,1H3

InChI Key

NFDKKFCQYCEGHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCC2=CC(=C(C=C2)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale Suzuki–Miyaura coupling reactions. These reactions are scalable and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

[(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the phenyl rings.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

[(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine involves its interaction with molecular targets through its fluorinated phenyl rings. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Compound Name Molecular Formula Key Substituents Core Structure Reference
[(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine (Target) C₁₅H₁₃F₃N 3,4-diF (Benzyl 1); 3-F,4-Me (Benzyl 2) Secondary amine
[(2,3-Difluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₂H₁₃F₂N₃ 2,3-diF (Benzyl); 1-Me-pyrazole (Heterocycle) Secondary amine
N-(3,4-Difluorophenyl)-2-[(3-fluorophenyl)methyl]-5-methyl-triazolo[1,5-a]pyrimidin-7-amine C₂₀H₁₅F₃N₆ 3,4-diF (Aniline); 3-F-benzyl (Triazolopyrimidine) Fused heterocycle
(4-Fluorophenyl)[(4-methoxyphenyl)methylene]amine C₁₄H₁₂FNO 4-F (Phenyl); 4-OMe (Benzaldehyde-derived Schiff base) Schiff base (imine)
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine C₉H₉F₂N 3,4-diF (Phenyl); cyclopropane Cyclopropylamine
Key Observations:
  • Electronic Effects: Fluorine atoms in the target compound enhance polarity and metabolic stability compared to non-fluorinated analogs. The methyl group in the 4-position may slow oxidative metabolism .
  • Heterocyclic vs.
  • Schiff Bases : Imine derivatives (e.g., ) are less stable than amines but serve as intermediates in synthesis.

Analogs :

  • Pyrazole-containing amine () : Likely synthesized via nucleophilic substitution between halobenzyl derivatives and pyrazole-methylamines.
  • Triazolopyrimidine () : Built through multi-step heterocycle formation, involving cyclization and Suzuki coupling.
  • Schiff Base () : Formed via condensation of 4-fluoroaniline and 4-methoxybenzaldehyde under anhydrous conditions.
Activity Trends:
  • Substituent Position: Meta-fluorine in the target compound may reduce toxicity compared to para-substituted carcinogens (e.g., 4-dimethylaminoazobenzene derivatives ).
  • Heterocycles : Triazolopyrimidines () exhibit broader kinase inhibition than simple benzylamines due to extended π-stacking.

Physicochemical Properties

Property Target Compound [(2,3-Difluorophenyl)methyl][(1-methyl-pyrazol-4-yl)methyl]amine Triazolopyrimidine
Molecular Weight (g/mol) 272.27 237.25 408.37
LogP (Predicted) ~3.1 (high lipophilicity) ~2.3 ~2.8
Hydrogen Bond Acceptors 3 (F atoms) 5 (F + pyrazole N) 9 (N in heterocycle)
Solubility (mg/mL) Low (fluorine-rich) Moderate (pyrazole improves solubility) Low (bulky heterocycle)

Biological Activity

[(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine is a fluorinated aromatic amine with the molecular formula C15H14F3N. This compound has garnered attention due to its potential applications in medicinal chemistry and its biological activity, particularly in the context of drug development and biochemical research.

The compound is characterized by its unique structure, which includes multiple fluorine substituents on the phenyl rings. These substitutions significantly influence its chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC15H14F3N
Molecular Weight265.27 g/mol
IUPAC NameN-[(3,4-difluorophenyl)methyl]-1-(3-fluoro-4-methylphenyl)methanamine
InChI KeyNFDKKFCQYCEGHD-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves Suzuki–Miyaura coupling reactions , which are favored for their mild conditions and versatility in introducing functional groups. The reaction employs palladium catalysts to couple boron reagents with halogenated aromatic compounds, resulting in the desired amine product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorinated phenyl rings enhance binding affinity and specificity, potentially making it a candidate for therapeutic applications. The exact mechanism can vary depending on the target but often involves modulation of signaling pathways or inhibition of enzymatic activity.

Biological Activity and Applications

Research indicates that fluorinated compounds like this compound may exhibit significant biological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit bacterial secretion systems, impacting pathogen virulence .
  • Pharmacological Potential : Its ability to modulate biological pathways makes it a candidate for further investigation in drug development, particularly in targeting diseases associated with dysfunctional signaling pathways.

Case Studies and Research Findings

  • Inhibition of Type III Secretion System : A study examined the effects of similar compounds on bacterial secretion systems. The findings indicated that certain fluorinated amines could significantly reduce secretion levels at high concentrations (50 µM), suggesting potential use as antimicrobial agents .
  • Fluorinated Compounds in Drug Development : Research has shown that the introduction of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. This property is crucial for developing effective therapeutics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure ComparisonBiological Activity
[(3,4-Difluorophenyl)methyl][(4-methylphenyl)methyl]amineLacks additional fluorine on the second phenyl ringReduced activity
This compoundContains two fluorinated ringsEnhanced activity

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